molecular formula C9H17NO5S B2878070 (S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide CAS No. 1173202-49-7

(S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Cat. No.: B2878070
CAS No.: 1173202-49-7
M. Wt: 251.3
InChI Key: RGMWNSRIFDGQIH-ZETCQYMHSA-N
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Description

(S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: is a chemical compound belonging to the class of oxathiazolidine derivatives This compound is characterized by its complex molecular structure, which includes a tert-butyl group, an ethyl group, and a dioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves multiple steps, starting with the preparation of the core oxathiazolidine structure. The process may include the following steps:

  • Formation of the oxathiazolidine ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or their derivatives.

  • Introduction of the tert-butyl group: The tert-butyl group can be introduced using tert-butylating agents under specific reaction conditions.

  • Oxidation to form the dioxo group: The final step involves the oxidation of the intermediate compound to introduce the dioxo group, resulting in the formation of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

(S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different functional groups, altering the compound's reactivity and applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed:

Scientific Research Applications

(S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a tool in biological studies, such as enzyme inhibition or modulation of biological pathways.

  • Industry: The compound's unique properties may be exploited in various industrial processes, such as material science and catalysis.

Mechanism of Action

The mechanism by which (S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

(S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: can be compared with other similar compounds, such as:

  • (S)-tert-Butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

  • (S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate

Uniqueness: The presence of the ethyl group in this compound distinguishes it from its methyl analog, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

tert-butyl (4S)-4-ethyl-2,2-dioxooxathiazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5S/c1-5-7-6-14-16(12,13)10(7)8(11)15-9(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMWNSRIFDGQIH-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COS(=O)(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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